Cas no 93271-59-1 (3-Cyano-4-methyl-2-pyridone)

3-Cyano-4-methyl-2-pyridone structure
3-Cyano-4-methyl-2-pyridone structure
상품 이름:3-Cyano-4-methyl-2-pyridone
CAS 번호:93271-59-1
MF:C7H6N2O
메가와트:134.13534116745
MDL:MFCD00716620
CID:61618
PubChem ID:10606782

3-Cyano-4-methyl-2-pyridone 화학적 및 물리적 성질

이름 및 식별자

    • 2-Hydroxy-4-methylnicotinonitrile
    • 3-Cyano-4-methyl-2-pyridone
    • 1,2-dihydro-4-methyl-2-oxo-3-Pyridinecarbonitrile
    • 2-Hydroxy-4-methyl-pyridine-3-carbonitrile
    • 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
    • 4-methyl-2-oxo-1H-pyridine-3-carbonitrile
    • 1,2-Dihydro-4-methyl-2-oxo-3-pyridinecarbonitrile (ACI)
    • 2-Hydroxy-4-methylpyridine-3-carbonitrile
    • 4-Methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
    • Z1198154735
    • XSJRLWNOZDULKJ-UHFFFAOYSA-N
    • DB-028100
    • 3-Pyridinecarbonitrile, 1,2-dihydro-4-methyl-2-oxo-
    • SB52872
    • SCHEMBL296497
    • 4-methyl-3-cyano-2-pyridone
    • 3-cyano-4-methylpyridone
    • F17472
    • MFCD00716620
    • CS-10692
    • SY007009
    • CS-0037171
    • DTXSID20442322
    • 1 pound not2-dihydro-2-oxo-4-methylpyridine-3-carbonitrile
    • AKOS006274540
    • 2-hydroxy-3-cyano-4-methylpyridine
    • 93271-59-1
    • AKOS015891765
    • 4-METHYL-2-OXO-1,2-DIHYDRO-PYRIDINE-3-CARBONITRILE
    • EN300-98342
    • 2-hydroxy-4-methyl-3-cyanopyridine
    • MDL: MFCD00716620
    • 인치: 1S/C7H6N2O/c1-5-2-3-9-7(10)6(5)4-8/h2-3H,1H3,(H,9,10)
    • InChIKey: XSJRLWNOZDULKJ-UHFFFAOYSA-N
    • 미소: N#CC1=C(C)C=CNC1=O

계산된 속성

  • 정밀분자량: 134.04800
  • 동위원소 질량: 134.048012819g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 277
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 0.1
  • 토폴로지 분자 극성 표면적: 52.9Ų

실험적 성질

  • 밀도: 1.209
  • 비등점: 337.7℃ at 760 mmHg
  • 플래시 포인트: 158.005℃
  • 굴절률: 1.553
  • PSA: 56.65000
  • LogP: 0.55498

3-Cyano-4-methyl-2-pyridone 보안 정보

3-Cyano-4-methyl-2-pyridone 세관 데이터

  • 세관 번호:2933399090
  • 세관 데이터:

    중국 세관 번호:

    2933399090

    개요:

    2933399090. 기타 구조상 비조합 피리딘 고리를 가진 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933399090. 구조물에는 수소화 여부와 관계없이 피리딘 고리가 조화되지 않은 다른 화합물이 들어 있다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

3-Cyano-4-methyl-2-pyridone 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1107811-250mg
4-Methyl-2-oxo-1H-pyridine-3-carbonitrile
93271-59-1 98%
250mg
¥46.00 2024-04-25
abcr
AB284942-1 g
4-Methyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile; 97%
93271-59-1
1g
€136.80 2022-06-11
abcr
AB284942-25 g
4-Methyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile; 97%
93271-59-1
25g
€800.40 2022-06-11
Enamine
EN300-7181089-10g
4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
93271-59-1 95%
10g
$313.0 2023-09-01
Enamine
EN300-7181089-50g
4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
93271-59-1 95%
50g
$1109.0 2023-09-01
abcr
AB284942-25g
4-Methyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile, 97%; .
93271-59-1 97%
25g
€473.80 2024-04-15
eNovation Chemicals LLC
D689007-25g
3-Cyano-4-methyl-2-pyridone
93271-59-1 >97%
25g
$125 2024-07-20
eNovation Chemicals LLC
Y1298483-25G
4-methyl-2-oxo-1H-pyridine-3-carbonitrile
93271-59-1 97%
25g
$150 2024-07-21
TRC
C987913-500mg
3-Cyano-4-methyl-2-pyridone
93271-59-1
500mg
$87.00 2023-05-18
Apollo Scientific
OR300781-1g
3-Cyano-2-hydroxy-4-methylpyridine
93271-59-1 97+%
1g
£15.00 2025-02-19

3-Cyano-4-methyl-2-pyridone 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Potassium carbonate
참조
Investigation of the reaction conditions for the synthesis of 4,6-disubstituted 3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone
Mijin, Dusan; Misic-Vukovic, Milica M., Journal of the Serbian Chemical Society, 1994, 59(12), 959-65

합성회로 2

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Water ;  < 30 °C; 30 °C → 50 °C; 2 h, 50 °C
참조
Preparation of 2-piperazinopyridine-3-carboxylates as voltage-gated sodium channel blockers
, World Intellectual Property Organization, , ,

합성회로 3

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Water ;  < 30 °C; 30 °C → 50 °C; 2 h, 50 °C
참조
Preparation of substituted pyridinecarboxylates as voltage-gated sodium channel blockers
, World Intellectual Property Organization, , ,

합성회로 4

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt → 50 °C; 50 °C → 10 °C
1.2 Reagents: Sodium nitrite Solvents: Water ;  5 h, < 15 °C; overnight, rt
참조
Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone
, World Intellectual Property Organization, , ,

합성회로 5

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt; rt → 90 °C; 1.5 h, 90 °C; cooled
1.2 Reagents: Water
참조
Synthesis of 2-chloro-3-amino-4-methylpyridine oxychloride cement
Xiao, Qing; Liu, Anchang; Tan, Zhenyou; Liu, Fang, Wuhan Gongcheng Daxue Xuebao, 2008, 30(4), 33-35

합성회로 6

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Water ;  5 - 10 °C; 2 - 3 h, 50 °C
1.2 Reagents: Water ;  cooled
참조
Method for preparation of 2-chloro-3-amino-4-methylpyridine
, China, , ,

합성회로 7

반응 조건
1.1 Reagents: Acetic acid Catalysts: Ammonium acetate Solvents: Toluene ;  rt
1.2 Reagents: Sulfuric acid Solvents: Ethanol ,  Water ;  40 min, 25 °C; 30 min, 50 °C
1.3 Solvents: Water ;  50 min, 5 °C
참조
Improved synthesis of 2-chloro-3-amino-4-methylpyridine
Zhao, Qian; Chen, Han-Geng; Qian, Chao; Chen, Xin-Zhi, Journal of Heterocyclic Chemistry, 2013, 50(1), 145-148

합성회로 8

반응 조건
1.1 Reagents: Sodium tert-butoxide Solvents: Dimethyl sulfoxide ;  overnight, rt
참조
Process for preparation of nevirapine key intermediate 2-chloro-3-amino-4-methylpyridine
, China, , ,

합성회로 9

반응 조건
1.1 Reagents: Sulfuric acid
1.2 Solvents: Water
참조
Process for preparation of 3-amino-2-chloro-4-methylpyridine
, World Intellectual Property Organization, , ,

합성회로 10

반응 조건
1.1 Reagents: Sulfuric acid ,  2-(3,3-Dimethoxy-1-methylpropylidene)propanedinitrile Solvents: Water ;  2 h, 50 °C; 50 °C → rt
참조
Caspase inhibitors based on pyridazinone scaffold
, World Intellectual Property Organization, , ,

합성회로 11

반응 조건
참조
Preparation of carboxamides as sodium channel blocking compounds, derivatives thereof, and methods of their use
, World Intellectual Property Organization, , ,

합성회로 12

반응 조건
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  rt → 0 °C; 0 °C
1.2 Reagents: Potassium cyanide Solvents: Water ;  > 1 min, heated; 30 min, rt
1.3 Reagents: Sodium bicarbonate ;  neutralized, rt
1.4 Reagents: Hydrochloric acid ;  2 h, reflux; cooled
1.5 Reagents: Potassium bicarbonate ;  pH 3
참조
Molecular and crystal structure, IR and Raman spectra, and quantum chemical calculations for 2-hydroxy-3-cyano-4-methylpyridine
Kucharska, E.; Sasiadek, W.; Janczak, J.; Ban-Oganowska, H.; Lorenc, J.; et al, Vibrational Spectroscopy, 2010, 53(2), 189-198

합성회로 13

반응 조건
1.1 Catalysts: Acetic acid ,  Ammonium acetate Solvents: Toluene ;  8 h, rt → reflux
1.2 Reagents: Sulfuric acid Solvents: Ethanol ,  Water ;  40 min, rt; rt → 50 °C; 3 h, 50 °C; 50 °C → 5 °C
1.3 Solvents: Water ;  20 min, 5 °C; 30 min, 5 °C
참조
A concise synthesis of 2-chloro-3-amino-4-methylpyridine
Ge, Xin; Chen, Han-geng; Cao, Chang-hui; Liu, Jin-qiang; Qian, Chao; et al, Research on Chemical Intermediates, 2011, 37(6), 599-604

합성회로 14

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid
참조
Alkyl azinyl carbonitriles as building blocks in heterocyclic synthesis. A route for the synthesis of 4-methyl-2-oxopyridines
Al-Mousawi, S. M.; George, K. S.; Elnagdi, M. H., Pharmazie, 1999, 54(8), 571-574

합성회로 15

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Water ;  0 °C; 5 h, 0 °C → 50 °C
참조
Preparation of AXL, c-Met, and TyRo3 inhibitors
, World Intellectual Property Organization, , ,

합성회로 16

반응 조건
1.1 Reagents: Sodium Solvents: Diethyl ether ;  cooled; 1 h, < 20 °C; 5 h, cooled
1.2 Solvents: Water ;  10 min, rt
1.3 Catalysts: Piperidinium acetate ;  2 h, rt → 100 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, cooled
참조
Pyrrole-3-formamide compound, its preparation method and its use in preparation of anticancer agents
, China, , ,

합성회로 17

반응 조건
참조
Acetals of lactams and amides of acids. 42. Cyclization of dieneamino esters, dieneaminonitriles, and acylamidines into pyridine derivatives
Smetskaya, N. I.; Mukhina, N. A.; Granik, V. G., Khimiya Geterotsiklicheskikh Soedinenii, 1984, (6), 799-802

합성회로 18

반응 조건
1.1 Reagents: Acetic acid Catalysts: Ammonium acetate Solvents: Toluene ;  8 h, reflux; reflux → rt
1.2 Reagents: Sulfuric acid Solvents: Ethanol ,  Water ;  25 °C; 3 h, 50 °C
참조
Polypharmacological profile of 1,2-dihydro-2-oxo-pyridine-3-carboxamides in the endocannabinoid system
Chicca, Andrea; Arena, Chiara; Bertini, Simone; Gado, Francesca; Ciaglia, Elena; et al, European Journal of Medicinal Chemistry, 2018, 154, 155-171

합성회로 19

반응 조건
참조
Studies on the preparation of 3,4-disubstituted 2-methoxypyridines
Pelisson, Marcelo M. M.; Da Silva, Gil Valdo Jose; Clive, Derrick L. J.; Coltart, Don M.; Hof, Fraser A., Journal of Heterocyclic Chemistry, 1999, 36(3), 653-658

3-Cyano-4-methyl-2-pyridone Raw materials

3-Cyano-4-methyl-2-pyridone Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:93271-59-1)3-Cyano-4-methyl-2-pyridone
A844502
순결:99%
재다:25g
가격 ($):248.0